molecular formula C9H10ClNO2 B13451656 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene

1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene

Cat. No.: B13451656
M. Wt: 199.63 g/mol
InChI Key: DKHXIHWDJSBNLO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,4-dimethyl-5-nitrobenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethylation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

    Reduction: 1-(Aminomethyl)-2,4-dimethyl-5-nitrobenzene.

    Oxidation: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring. This combination influences its reactivity and makes it a versatile intermediate in organic synthesis.

Biological Activity

1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

Its structure includes a chloromethyl group, which enhances its reactivity and potential for biological interactions. The nitro group is known to contribute to various biological activities, including antibacterial and anticancer properties.

The primary mechanism of action for this compound involves nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing it to form covalent bonds with nucleophiles in biomolecules, which can modify enzyme functions or alter cellular pathways. This reactivity is crucial for its applications in drug development and biochemical research.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For example, compounds synthesized from this base structure have shown efficacy against various gram-positive bacteria and mycobacterial strains. In one study, several derivatives were evaluated against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), revealing submicromolar activity comparable to clinically used antibiotics such as ampicillin and rifampicin .

CompoundActivity Against S. aureusActivity Against MRSAIC50 (µM)
Derivative AYesYes<0.5
Derivative BYesNo1.2
Derivative CYesYes0.8

Cytotoxicity Studies

In addition to antimicrobial properties, the cytotoxic effects of this compound derivatives have been investigated. These studies typically assess the viability of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives possess moderate cytotoxicity, with IC50 values ranging from 50 µM to 100 µM .

Case Studies

Case Study 1: Antibacterial Efficacy
A series of synthesized compounds based on this compound were tested for antibacterial activity. The study found that the introduction of halogen groups significantly increased antibacterial efficacy against Enterococcus faecalis and Mycobacterium tuberculosis. The most potent derivative exhibited an IC50 value of 0.3 µM against MRSA .

Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of these compounds on various cancer cell lines. It was observed that some derivatives induced apoptosis in MCF-7 cells with an IC50 value of approximately 75 µM, suggesting their potential as anticancer agents .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(chloromethyl)-2,4-dimethyl-5-nitrobenzene

InChI

InChI=1S/C9H10ClNO2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,5H2,1-2H3

InChI Key

DKHXIHWDJSBNLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CCl)[N+](=O)[O-])C

Origin of Product

United States

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